2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide
Description
This compound features a pyrazole core substituted with a 1,2,4-oxadiazole ring, a methylsulfanyl group, and an acetamide moiety linked to a 3-fluorophenyl group.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-12-6-8-13(9-7-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-5-3-4-14(22)10-15/h3-10H,11,23H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREIDWRMRMZHJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=CC=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its potential therapeutic applications. Its structure incorporates various functional groups that may interact with biological systems, particularly in the context of cancer treatment and other diseases.
Chemical Structure
The molecular formula for this compound is , indicating a high degree of complexity with multiple heterocycles including pyrazole and oxadiazole rings. The presence of a methylsulfanyl group is significant as it can enhance the compound's bioactivity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one. For example, compounds containing pyrazole and oxadiazole moieties have demonstrated cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these compounds often fall below 100 µM, indicating significant potency .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Induces apoptosis |
| Compound B | HeLa | 34 | Caspase activation |
| Compound C | MCF-7 | 69 | Cell cycle arrest |
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Many studies have shown that these compounds can increase the number of apoptotic cells in treated cultures. This is often assessed through phosphatidylserine translocation and caspase activation assays .
- Cell Cycle Arrest : Certain analogs have been observed to cause cell cycle arrest, preventing cancer cells from proliferating effectively.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications to its structure. For instance, the presence of electron-donating groups at specific positions on the aromatic rings has been linked to enhanced anti-proliferative activity. Conversely, electron-withdrawing groups tend to reduce potency .
Case Studies
In a recent investigation involving a series of pyrazole derivatives, it was found that modifications to the substituents significantly impacted their cytotoxicity against liver cancer (HepG2) cells. The most potent derivative exhibited an IC50 value of 12.5 µg/mL, demonstrating the importance of structural optimization in drug design .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide exhibit significant anticancer activity. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 36 | Induces apoptosis via caspase activation |
| Compound B | HeLa | 34 | Inhibits cell proliferation |
| Compound C | MCF-7 | 59 | Triggers phosphatidylserine translocation |
These compounds have demonstrated cytotoxic effects against various human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment.
Anti-inflammatory Effects
Similar compounds have been evaluated for their anti-inflammatory properties. The presence of the pyrazole ring is particularly notable for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. Some studies report that derivatives exhibit selectivity towards COX-II with minimal ulcerogenic effects.
Case Study 1: Pyrazole Derivatives
A study evaluating a series of pyrazole derivatives found that modifications at specific positions significantly enhanced anticancer activity against MCF-7 cells. The most active compound induced morphological changes consistent with apoptosis.
Case Study 2: COX-II Inhibitors
Research on COX-II inhibitors highlighted that certain pyrazole-linked compounds exhibited remarkable selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. This suggests that modifications to the core structure can lead to improved therapeutic profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid pyrazole-oxadiazole scaffold combined with a methylsulfanyl group and fluorophenyl acetamide. Below is a comparison with structurally related compounds:
Key Observations:
Heterocyclic Core Influence: The target compound’s pyrazole-oxadiazole hybrid may enhance metabolic stability compared to triazole-based analogs (e.g., ), as oxadiazoles are known for their resistance to enzymatic degradation . Triazole derivatives (e.g., ) exhibit anti-exudative activity, suggesting that the target’s acetamide group and fluorophenyl substitution could similarly modulate inflammatory pathways.
Substituent Effects: The 3-fluorophenyl group in the target compound may improve lipophilicity and membrane permeability compared to non-halogenated analogs .
Synthetic Routes :
- The synthesis of the target compound likely involves cyclocondensation (similar to ’s oxadiazole formation) and nucleophilic substitution for acetamide linkage. This contrasts with triazole derivatives, which often employ thiosemicarbazide intermediates .
Pharmacological Potential:
While direct data are lacking, the structural features align with compounds showing:
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluorophenyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound’s synthesis involves multi-step procedures. Key steps include:
- Condensation : Formation of the oxadiazole ring via reaction of substituted amidoximes with carboxylic acid derivatives under reflux (150°C) using pyridine and zeolite (Y-H) as catalysts .
- Cyclization : Pyrazole core assembly using 1,5-diarylpyrazole templates, with methylsulfanyl and fluorophenyl groups introduced via nucleophilic substitution .
- Acetamide coupling : Final coupling of the pyrazole-oxadiazole intermediate with 3-fluoroaniline via an acetamide linker under mild acidic conditions .
- Yield Optimization : Recrystallization from ethanol improves purity (up to 92% yield reported for analogous compounds) .
Table 1 : Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | Pyridine, Zeolite (Y-H), 150°C | 70–85 | |
| Pyrazole cyclization | K₂CO₃, CH₃CN, acetyl chloride | 85–92 | |
| Acetamide coupling | TFA in CH₂Cl₂, 3h | 69–75 |
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm substituent positions and purity. For example, acetamide protons appear at δ 2.1–2.3 ppm, while aromatic protons resolve at δ 6.8–8.2 ppm .
- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 295 K) validate the triazole-pyrazole-oxadiazole geometry, with mean C–C bond lengths of 1.504 Å and R-factor ≤ 0.056 .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 485.493 [M+H]⁺ for analogous structures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Compare bioactivity after substituting the 4-methylphenyl group (oxadiazole) with cyclohexyl or adamantyl groups to assess hydrophobic interactions .
- Functional Group Swaps : Replace methylsulfanyl with sulfonyl or amino groups to probe electronic effects on receptor binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or kinases, guided by IC₅₀ values from antiproliferative assays .
Table 2 : SAR Trends in Analogous Compounds
| Modification | Bioactivity Change (vs. Parent) | Reference |
|---|---|---|
| 4-Methylphenyl → Adamantyl | 3× increase in COX-2 inhibition | |
| Methylsulfanyl → Amino | Reduced cytotoxicity (IC₅₀ > 50 μM) |
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to identify low-energy intermediates and transition states .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions (e.g., 72% accuracy in reducing trial runs) .
- Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer during reflux, minimizing side-product formation .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Protocols : Use the NCI-60 cancer cell line panel for antiproliferative assays, ensuring consistent seeding density and incubation times .
- Statistical DOE : Apply factorial design (e.g., 2³ design) to test variables like solvent (DMSO vs. saline) and concentration range (1–100 μM), resolving discrepancies via ANOVA (p < 0.05) .
- Meta-Analysis : Pool data from ≥3 independent studies, using weighted Z-scores to identify outliers .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
